
4-(Bromomethyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)benzene-1,2-diamine: is an organic compound with the molecular formula C7H9BrN2. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and two amino groups at the 1 and 2 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Benzene Derivatives: One common method involves the bromination of 1,2-diaminobenzene.
Direct Bromination: Another method involves the direct bromination of 1,2-diaminobenzene in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods: Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-(Bromomethyl)benzene-1,2-diamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: 4-(Bromomethyl)benzene-1,2-diamine is used as a precursor in the synthesis of various organic compounds, including fluorescent dipolar quinoxaline derivatives, which have applications as emissive and electron-transport materials .
Biology and Medicine: The compound is studied for its potential biological activities and its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)benzene-1,2-diamine involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atom on the benzene ring can be replaced by other electrophiles, leading to the formation of various substituted products. The amino groups on the benzene ring can also participate in nucleophilic reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
4-Bromo-1,2-benzenediamine: This compound is similar in structure but lacks the bromomethyl group.
4-Methyl-1,2-benzenediamine: This compound has a methyl group instead of a bromomethyl group.
4-Chloromethyl-1,2-benzenediamine: This compound has a chloromethyl group instead of a bromomethyl group.
Uniqueness: 4-(Bromomethyl)benzene-1,2-diamine is unique due to the presence of both bromomethyl and amino groups on the benzene ring, which provides it with distinct reactivity and makes it a valuable intermediate in various chemical reactions and applications.
Properties
IUPAC Name |
4-(bromomethyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJZEPOTLMNRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60751526 |
Source


|
| Record name | 4-(Bromomethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60751526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89046-40-2 |
Source


|
| Record name | 4-(Bromomethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60751526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
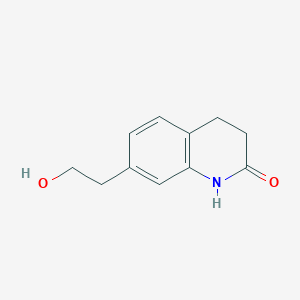

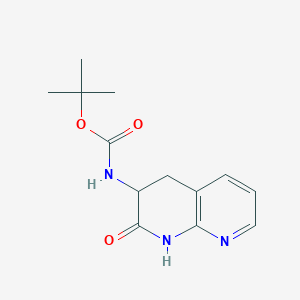
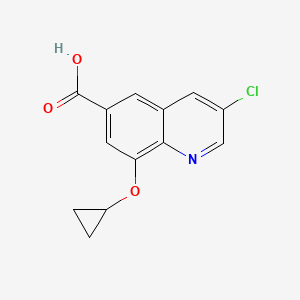

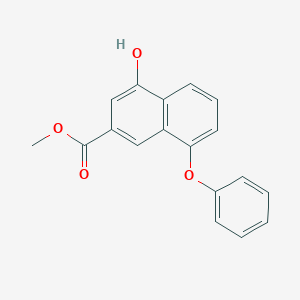

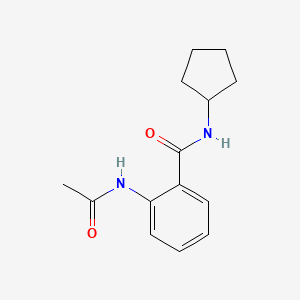
![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[7-(1-piperidinyl)-1,6-naphthyridin-3-yl]-](/img/structure/B13943291.png)
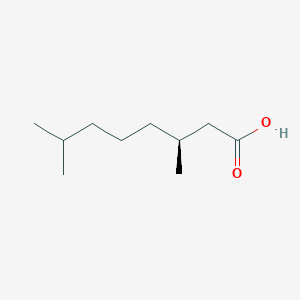
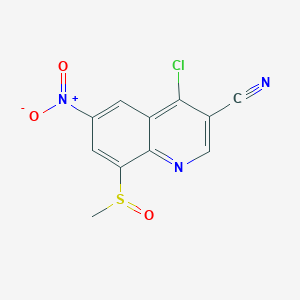
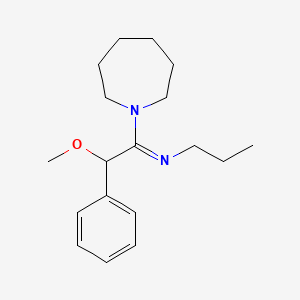
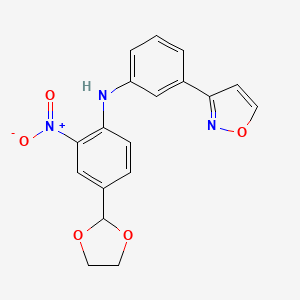
![Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol](/img/structure/B13943325.png)
